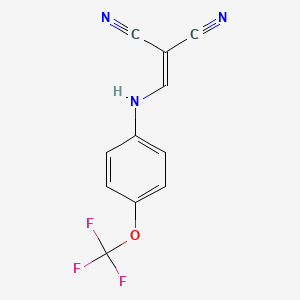

(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

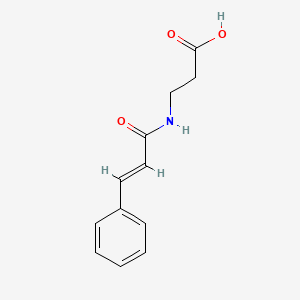

Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethoxyphenyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group. The trifluoromethoxy group is an electron-withdrawing group, which can influence the compound’s electronic properties .Applications De Recherche Scientifique

Photopolymerization in 3D Printing

One significant application of derivatives related to (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is in 3D printing photopolymerization processes. Novel derivatives have been used as photosensitizers in highly effective bimolecular photoinitiating systems. These derivatives exhibit versatility, enabling access to photoinitiating systems for various polymerization processes. They have shown excellent polymerization profiles and high final conversions in the free-radical polymerization of acrylates, the cationic photopolymerization of epoxides, glycidyl, vinyl ethers, the synthesis of interpenetrated polymer networks (IPNs), and the thiol-ene photopolymerization processes (Tomal et al., 2019).

Adsorbent for Organic Compounds

Derivatives of this compound in the form of ethylene and phenylene bridged polysilsesquioxanes functionalized by amine and thiol groups have been developed as adsorbents for volatile organic compounds. These synthesized materials demonstrate a high affinity for adsorbing several organic compounds from the gas phase, indicating their potential as effective adsorbents for organic contaminants (Da̧browski et al., 2007).

Organic Hybrid Materials

Another application area is the development of organic hybrids. For instance, organic hybrids consisting of chlorinated polyethylene and specific derivatives show distinctive viscoelastic properties and stability. These materials exhibit novel relaxation characteristics and phase behavior, influenced by the strength of intermolecular interactions and the conformations of the molecular structures involved (Wu et al., 2000).

Photocatalysis

Derivatives of this compound have been utilized as photocatalysts. Specifically, they have been employed in the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles, enabling the synthesis of a variety of benzylic amines and ethers under mild conditions (Chen, Lu, & Wang, 2019).

Propriétés

IUPAC Name |

2-[[4-(trifluoromethoxy)anilino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O/c12-11(13,14)18-10-3-1-9(2-4-10)17-7-8(5-15)6-16/h1-4,7,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQVKWFXLZANHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C#N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2636805.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)

![2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2636814.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2636815.png)

![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)

![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)

![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)